Methyl 4-methyl-5-oxopiperazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyl-5-oxopiperazine-2-carboxylate is a chemical compound with the molecular formula C7H12N2O3 and a molecular weight of 172.18 g/mol . It is a piperazine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-5-oxopiperazine-2-carboxylate typically involves the reaction of 4-methylpiperazine with methyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-5-oxopiperazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted piperazine compounds .
Scientific Research Applications
Methyl 4-methyl-5-oxopiperazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-5-oxopiperazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methylpiperazine-1-carboxylate
- Methyl 5-oxopiperazine-2-carboxylate
- 4-Methyl-5-oxopiperazine-2-carboxylic acid
Uniqueness
Methyl 4-methyl-5-oxopiperazine-2-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
Methyl 4-methyl-5-oxopiperazine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound, with the CAS number 2155852-15-4, features a piperazine ring substituted with a carboxylate group and a ketone. The molecular formula is C₇H₁₃N₃O₃, and it has been characterized using various spectroscopic techniques including NMR and mass spectrometry.
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, molecular docking simulations suggest that derivatives of similar structures can act as potent inhibitors of Hepatitis B Virus (HBV) replication. These compounds demonstrated significant inhibition at concentrations as low as 10 µM in vitro, indicating a promising avenue for therapeutic development against viral infections .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes. Specifically, it has been noted to inhibit elastase, a serine protease involved in inflammatory processes and tissue remodeling. Inhibitors of elastase are valuable in treating conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves multiple steps including alkylation processes. Research has demonstrated that structural modifications can enhance biological activity. For example, variations in substituents on the piperazine ring have been shown to affect the potency of enzyme inhibition and antiviral activity .
Case Studies
- Antiviral Activity Against HBV : A study conducted on related compounds showed that modifications to the piperazine structure led to increased binding affinity to HBV proteins, suggesting a strong correlation between structure and biological efficacy .
- Elastase Inhibition : In vitro assays indicated that this compound derivatives exhibited varying degrees of elastase inhibition, with some compounds achieving IC50 values in the low micromolar range. This highlights the potential for these compounds in developing therapeutic agents for diseases characterized by excessive elastase activity .
Table 1: Biological Activity Summary
Activity Type | Assay Type | Concentration (µM) | Result |
---|---|---|---|
Antiviral | HBV replication | 10 | High inhibition |
Enzyme Inhibition | Elastase | Low micromolar | Significant inhibition |
Table 2: Structure-Activity Relationship
Compound Variant | Substituent Change | Biological Activity |
---|---|---|
Base Compound | None | Reference |
Variant A | Methyl group addition | Increased potency |
Variant B | Hydroxyl substitution | Decreased potency |
Properties
IUPAC Name |
methyl 4-methyl-5-oxopiperazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-9-4-5(7(11)12-2)8-3-6(9)10/h5,8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMFVTKYEXRSHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(NCC1=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.